PA-8

説明

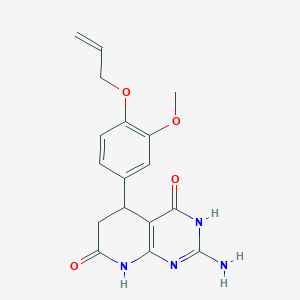

This compound belongs to the pyrido[2,3-d]pyrimidine-dione family, characterized by a bicyclic scaffold fused with pyrimidine and pyridine rings. Its structure includes a 3-methoxy-4-prop-2-enoxyphenyl substituent at position 5 and an amino group at position 2. The tetrahydropyrido core contributes to conformational flexibility, distinguishing it from fully aromatic analogs .

特性

IUPAC Name |

2-amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-3-6-25-11-5-4-9(7-12(11)24-2)10-8-13(22)19-15-14(10)16(23)21-17(18)20-15/h3-5,7,10H,1,6,8H2,2H3,(H4,18,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSWTWUTSKSXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601113935 | |

| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878437-15-1 | |

| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878437-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

PA 8は、求核置換、加水分解、およびシリルエーテル化を含む一連の化学反応によって合成できます。重要な中間体は、2-クロロ-4-ニトロイミダゾールと(S)-エピクロロヒドリンから調製されます。 この中間体は、さらにO-アルキル化および分子内環化を受け、優れた品質と収率でPA 8を得ます 。PA 8の工業生産には、これらの工程を最適化して、スケーラビリティと効率を確保することが含まれます。

化学反応の分析

科学研究への応用

PA 8は、幅広い科学研究用途があります。

化学: PA 8は、PAC1受容体シグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: これは、さまざまな生物学的プロセスにおけるPAC1受容体の役割を理解するのに役立ちます。

医学: PA 8は、痛みや炎症性疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

PA 8 has a wide range of scientific research applications:

Chemistry: PA 8 is used as a tool compound to study PAC1 receptor signaling pathways.

Biology: It helps in understanding the role of PAC1 receptors in various biological processes.

Medicine: PA 8 is investigated for its potential therapeutic applications in treating pain and inflammatory conditions.

Industry: PA 8 is used in the development of new drugs and therapeutic agents .

作用機序

類似の化合物との比較

PA 8は、PAC1受容体に対する選択性でユニークです。類似の化合物には、以下が含まれます。

PACAP(1-27): 類似の受容体標的を持つが、選択性が異なる神経ペプチド。

PACAP(1-38): より広い受容体活性を示す別の神経ペプチド。

PACAP関連ペプチド: 類似の生物学的活性を持つが、異なる分子構造のペプチド.

PA 8は、PAC1受容体媒介シグナル伝達経路を阻害する際の高い選択性と有効性により際立っています。

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between the target compound and related pyrido-pyrimidine derivatives from the literature:

Key Comparisons:

Structural Flexibility : The target compound’s tetrahydropyrido core allows greater conformational adaptability compared to the rigid spirocyclic systems in compounds 10a,b . This flexibility may enhance binding to dynamic biological targets like kinases or G-protein-coupled receptors.

Substituent Effects: The 3-methoxy-4-propenoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing thioxo groups in 14b and 10a,b. Such differences impact solubility and intermolecular interactions .

Synthetic Complexity : Compound 9 () employs protective groups (e.g., tert-butyldimethylsilyl) for specialized applications, whereas the target compound’s synthesis likely prioritizes simplicity and yield, as seen in the reflux-based methods for 14b .

生物活性

The compound 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is a member of the tetrahydropyrido-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

- Molecular Formula : C18H20N2O4

- Molecular Weight : 336.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. The presence of functional groups such as amino and methoxy enhances its reactivity and potential binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione exhibit significant anticancer properties. For example:

- Case Study : A study on related tetrahydropyrido-pyrimidines showed that they inhibited tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures possess notable antibacterial activity against various pathogens.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Salmonella typhi | Weak |

Enzyme Inhibition

Inhibition studies have demonstrated that this compound can inhibit key enzymes associated with disease processes:

- Acetylcholinesterase Inhibition : Compounds in this class have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of the compound on cancer cell lines. The results indicate:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 0.1 to 10 µM against several cancer cell lines .

In Vivo Studies

Further research is necessary to validate these findings in vivo. However, preliminary studies suggest that oral administration of similar compounds resulted in significant tumor suppression in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。